molecular formula C19H22FN5O B2580538 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one CAS No. 2379951-66-1

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one

Cat. No. B2580538
CAS RN: 2379951-66-1
M. Wt: 355.417
InChI Key: MLJLLVPBGAZMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” consists of a piperidin-2-one ring attached to a piperazine ring, which is further connected to a phenylpyrimidin ring. The phenylpyrimidin ring contains a fluorine atom.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of other molecules. For example, 1-(2-Pyrimidyl)piperazine has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Fluorination and Pharmacokinetic Profiles

The synthesis and evaluation of fluorinated ligands, including piperazine and piperidine derivatives, have demonstrated significant impacts on pharmacokinetic profiles. The incorporation of fluorine into these molecules has been found to reduce their pKa, which in turn enhances oral absorption. This alteration in basicity significantly influences the pharmacokinetic properties of these compounds, making them more favorable for therapeutic applications. However, the predictability of oral bioavailability changes with fluorination is complex and requires detailed investigation (M. B. van Niel et al., 1999).

Antitumor and Antiproliferative Activities

A diverse range of compounds, including pyrimidine-piperazine conjugates, has been synthesized and evaluated for their antitumor and antiproliferative activities against various cancer cell lines. These studies have identified compounds with significant efficacy, highlighting the potential of such molecular structures in cancer therapy. Molecular docking studies have further elucidated the interaction mechanisms of these compounds with target proteins, offering insights into their mode of action and guiding the development of more effective cancer therapeutics (I. Parveen et al., 2017).

Serotonin Receptor Antagonism

The design and synthesis of molecules featuring piperazine and piperidine groups have shown promising results as serotonin receptor antagonists. These compounds exhibit strong affinity and selectivity for serotonin receptors, offering potential therapeutic benefits in neurological disorders where serotonin modulation is beneficial. The studies underline the importance of structural features in enhancing activity and specificity towards serotonin receptors, contributing to the development of new treatments for psychiatric and neurological conditions (Y. Watanabe et al., 1992).

Dopamine and Serotonin Receptor Interaction

Research on 1-(4-fluorophenyl)-1H-indoles substituted with piperazine and piperidine has uncovered compounds with dual activity at dopamine D-2 and serotonin 5-HT2 receptors. These findings are significant for the development of atypical antipsychotics, as they suggest a balance between dopamine and serotonin receptor antagonism could yield therapeutic agents with fewer side effects typical of conventional antipsychotics. This balance is crucial for addressing the complex nature of psychiatric disorders and improving patient outcomes (J. Perregaard et al., 1992).

Future Directions

The future directions for “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” could involve further exploration of its potential therapeutic effects, given the interest in similar compounds for the treatment of conditions like schizophrenia . Additionally, further studies could focus on optimizing its synthesis and improving its yield .

properties

IUPAC Name

3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c20-16-17(14-5-2-1-3-6-14)22-13-23-18(16)25-11-9-24(10-12-25)15-7-4-8-21-19(15)26/h1-3,5-6,13,15H,4,7-12H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJLLVPBGAZMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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